Ethyl Linker Conformational Restriction Versus Propyl Homolog: Impact on Cholinesterase Target Engagement
In the phenylpyridazine propanamide series reported by Kilic et al. (2018), the nature of the spacer between the pyridazine core and the terminal amine/amide is a primary determinant of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potency. Within this series, propanamide derivatives (13a–i, 15a–c) bearing a direct propanamide linkage displayed markedly lower cholinesterase inhibition compared to carboxamide derivatives (5a–l). Specifically, the most active carboxamide derivative 5h achieved an AChE IC₅₀ of 0.11 µM, whereas all propanamide derivatives (13a–13i, 15a–15c) showed <55% AChE inhibition at 10 µM and no measurable BChE inhibition at this concentration [1]. The target compound 921571-39-3 incorporates an ethyl spacer between the pyridazinone N1 and the amide carbonyl, creating a distinct conformational profile that differs from both the direct propanamide linkage of 13a–i and the acetamide linkage of 5a–l [2]. This intermediate linker length is predicted to modulate the distance between the pyridazinone core and the 4-methoxyphenyl terminus, potentially altering binding-site occupancy within the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases [3].
| Evidence Dimension | AChE inhibitory activity at 10 µM (% inhibition) and IC₅₀ for closest structurally characterized analogs |
|---|---|
| Target Compound Data | Experimental cholinesterase inhibition data for compound 921571-39-3 are not yet reported in peer-reviewed literature; structural prediction places it intermediate between the carboxamide and propanamide series of Kilic et al. |
| Comparator Or Baseline | Compound 5h (carboxamide, 1-benzylpiperidine): AChE IC₅₀ = 0.11 µM, 96% inhibition at 10 µM; Compound 5d (carboxamide): dual AChE IC₅₀ = 0.16 µM, BChE IC₅₀ = 9.80 µM; Propanamide derivatives 13a–i: all <55% AChE inhibition at 10 µM, BChE IC₅₀ not determined |
| Quantified Difference | Propanamide-to-carboxamide shift produces ~10- to 100-fold reduction in AChE inhibitory potency across the phenylpyridazine series |
| Conditions | In vitro AChE (electric eel) and BChE (equine serum) enzyme inhibition assays; compounds tested at 10 µM for initial screen; IC₅₀ determined for compounds showing >60% inhibition; reference standards: donepezil (AChE IC₅₀ = 0.058 µM, BChE IC₅₀ = 3.70 µM), galantamine |
Why This Matters
The specific ethyl-linker architecture of 921571-39-3 defines a pharmacophoric geometry not captured by either the highly potent carboxamide series or the weakly active direct propanamide series, making it a structurally non-redundant probe for mapping spacer-length SAR in phenylpyridazinone-based cholinesterase inhibitor programs.
- [1] Kilic, B., Gulcan, H.O., Aksakal, F., Ercetin, T., Oruklu, N., Bagriacik, E.U., & Dogruer, D.S. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 80, 235–249. DOI: 10.1016/j.bioorg.2018.05.006 View Source
- [2] Dundar, Y., et al. (2019). Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. Bioorganic Chemistry, 91, 103304. DOI: 10.1016/j.bioorg.2019.103304 View Source
- [3] Dogruer, D.S., et al. (2000). Studies on some 3(2H)-pyridazinone derivatives with antinociceptive activity. Archiv der Pharmazie, 333(4), 79–86. DOI: 10.1002/(sici)1521-4184(20004)333:4<79::aid-ardp79>3.0.co;2-s View Source
